Acide myricérique B

Vue d'ensemble

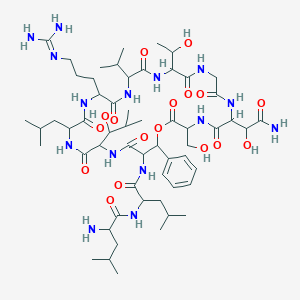

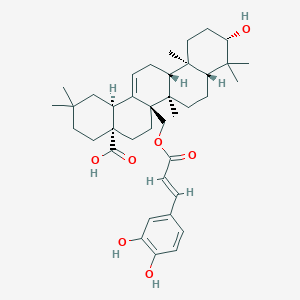

Description

Myriceric acid B is a naturally occurring triterpenoid compound with the molecular formula C39H54O7 and a molecular weight of 634.84 g/mol . It is known for its potent biological activities, including its role as an HIV-1 entry inhibitor targeting the gp41 protein . This compound is derived from the bark of Betula platyphylla var. japonica and has shown significant potential in various scientific research applications .

Applications De Recherche Scientifique

Myriceric acid B has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Myriceric acid B is a potent HIV-1 entry inhibitor that primarily targets the gp41 protein . The gp41 protein plays a crucial role in the fusion of the HIV-1 virus with the host cell membrane, facilitating the entry of the virus into the host cell .

Mode of Action

Myriceric acid B interacts with the gp41 protein, inhibiting the formation of the gp41 six-helix bundle, a structure essential for the fusion of the HIV-1 virus with the host cell membrane . This interaction effectively blocks the entry of the virus into the host cell . Molecular docking analysis suggests that Myriceric acid B may bind to the hydrophobic cavity of the gp41 N-trimeric coiled coil .

Result of Action

The primary result of Myriceric acid B’s action is the inhibition of HIV-1 entry into host cells. By blocking the formation of the gp41 six-helix bundle, Myriceric acid B prevents the fusion of the HIV-1 virus with the host cell membrane . This action significantly inhibits the infection of HIV-1 Env pseudovirus with an IC 50 of (8.3 ± 0.2) mg·L -1 .

Analyse Biochimique

Biochemical Properties

Myriceric Acid B interacts with various enzymes, proteins, and other biomolecules. It is known to target gp41, a subunit of the HIV-1 envelope glycoprotein . The nature of this interaction is inhibitory, preventing the entry of HIV-1 into host cells .

Cellular Effects

Myriceric Acid B exerts significant effects on various types of cells. It is known to inhibit the entry of HIV-1 into host cells, thereby influencing cell function . This impact on cell signaling pathways, gene expression, and cellular metabolism is crucial in its role as an antitumor agent .

Molecular Mechanism

The molecular mechanism of Myriceric Acid B involves its binding interactions with biomolecules, specifically the gp41 subunit of the HIV-1 envelope glycoprotein . This interaction inhibits the entry of HIV-1 into host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, Myriceric Acid B demonstrates stability and long-term effects on cellular function. It is stable at -20°C for 3 years in powder form, and in solvent at -80°C for 6 months and -20°C for 1 month .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of Myriceric acid B involves several synthetic routes. One common method includes the esterification of oleanolic acid derivatives with specific phenolic acids under controlled conditions . The reaction typically requires the use of catalysts such as sulfuric acid or hydrochloric acid and is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods

Industrial production of Myriceric acid B can be achieved through continuous-flow chemistry, which allows for the efficient synthesis of the compound under controlled conditions . This method involves the use of a continuously flowing stream of reactive fluids, which can be combined with photochemistry to enhance the reaction efficiency . The advantages of this method include better mixing, heat transfer, and safety compared to traditional batch methods .

Analyse Des Réactions Chimiques

Types of Reactions

Myriceric acid B undergoes various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogens (chlorine, bromine) and alkylating agents (methyl iodide, ethyl bromide) are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Myriceric acid B, which can be further utilized in scientific research and pharmaceutical applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Myriceric acid C: Another triterpenoid compound with similar anti-HIV-1 activity but differing in its molecular structure.

Oleanolic acid: A precursor to Myriceric acid B, known for its anti-inflammatory and anticancer properties.

Ursolic acid: A structurally similar compound with various biological activities, including anti-inflammatory and anticancer effects.

Uniqueness

Myriceric acid B is unique due to its specific targeting of the gp41 protein, making it a potent HIV-1 entry inhibitor . Its ability to inhibit aromatase activity and scavenge free radicals further distinguishes it from other similar compounds .

Propriétés

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-6a-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O7/c1-34(2)17-18-38(33(44)45)19-20-39(23-46-32(43)12-8-24-7-10-27(40)28(41)21-24)25(26(38)22-34)9-11-30-36(5)15-14-31(42)35(3,4)29(36)13-16-37(30,39)6/h7-10,12,21,26,29-31,40-42H,11,13-20,22-23H2,1-6H3,(H,44,45)/b12-8+/t26-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZCSLJUDQLFLNO-YYGQYJBBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC(=C(C=C6)O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

634.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does myriceric acid B exert its anti-HIV activity? What is its target and what are the downstream effects?

A1: Myriceric acid B acts as an HIV-1 entry inhibitor by specifically targeting the viral glycoprotein gp41. [] It disrupts the formation of the gp41 six-helix bundle, a critical step in the fusion process of the viral envelope with the host cell membrane. [] By preventing this fusion event, myriceric acid B effectively blocks HIV-1 entry into the host cell, thereby inhibiting viral infection. []

Q2: What is the structural basis for the anti-HIV activity of myriceric acid B?

A2: Research suggests that specific structural features of myriceric acid B are crucial for its activity. The carboxyl group at the C-28 position and the hydroxyl group at the C-3 position play essential roles in its anti-HIV-1 activity. [] Molecular docking studies propose that myriceric acid B binds to the hydrophobic cavity of the gp41 N-trimeric coiled coil. [] This binding interaction is thought to interfere with the conformational changes required for six-helix bundle formation and subsequent membrane fusion.

Q3: Have any studies explored the structure-activity relationship (SAR) of myriceric acid B and its analogs?

A3: While the provided research highlights the importance of the C-28 carboxyl and C-3 hydroxyl groups for myriceric acid B's activity, further detailed SAR studies are needed. [] Investigating the effects of modifying other parts of the molecule on its antiviral potency, target specificity, and potential toxicity would be valuable for developing more potent and selective HIV-1 entry inhibitors.

Q4: What is known about the toxicity and potential adverse effects of myriceric acid B?

A4: The research provided focuses primarily on the in vitro anti-HIV activity of myriceric acid B. Further studies are needed to comprehensively evaluate its toxicological profile and potential for adverse effects. Assessing its safety profile in preclinical models would be crucial before considering its development as a therapeutic agent.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![3-methylbutyl 4-[2-(difluoromethoxy)phenyl]-2-methyl-5-oxo-4,7-dihydro-1H-furo[3,4-b]pyridine-3-carboxylate](/img/structure/B53924.png)

![1-[(2S)-2-(2-Hydroxypropan-2-YL)pyrrolidin-1-YL]ethanone](/img/structure/B53925.png)

![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI)](/img/structure/B53928.png)

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)